3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carbohydrazide
CAS No.: 683274-55-7
Cat. No.: VC2163473
Molecular Formula: C10H9ClN4O3
Molecular Weight: 268.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 683274-55-7 |
|---|---|
| Molecular Formula | C10H9ClN4O3 |
| Molecular Weight | 268.65 g/mol |
| IUPAC Name | 3-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carbohydrazide |
| Standard InChI | InChI=1S/C10H9ClN4O3/c11-6-3-1-2-4-7(6)17-5-8-13-10(18-15-8)9(16)14-12/h1-4H,5,12H2,(H,14,16) |
| Standard InChI Key | WJJBLMSQFYDJJO-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)OCC2=NOC(=N2)C(=O)NN)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)OCC2=NOC(=N2)C(=O)NN)Cl |
Introduction
3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carbohydrazide is a heterocyclic compound belonging to the oxadiazole family. Oxadiazoles are five-membered aromatic rings containing oxygen and nitrogen atoms, known for their diverse biological and pharmacological properties, such as antimicrobial, anticancer, and anti-inflammatory activities. This specific compound combines the oxadiazole core with a carbohydrazide functional group and a chlorophenoxy substituent, which enhances its chemical reactivity and potential biological applications.
Structural Characteristics
The chemical structure of 3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carbohydrazide is defined by the following features:
| Feature | Description |
|---|---|
| Molecular Formula | C10H9ClN4O3 |
| Core Structure | 1,2,4-Oxadiazole ring |
| Substituents | - 2-Chlorophenoxy group attached via a methyl linker |
| - Carbohydrazide functional group at position 5 of the oxadiazole ring | |
| Key Bonds | Aromatic bonds within the oxadiazole ring and phenyl group |
| Functional Groups | Chlorine atom (halogen), hydrazide (-CONHNH2), ether (-O-) |
This structure contributes to its potential bioactivity, as halogenated phenyl groups often enhance lipophilicity and binding affinity in biological systems.
Synthesis Pathway
The synthesis of 3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carbohydrazide typically involves multistep reactions:
-
Formation of Hydrazide Precursor:
-
A chlorophenoxy derivative reacts with methyl hydrazine or similar reagents to form an intermediate hydrazide compound.
-
-
Cyclization Reaction:
-
The hydrazide undergoes cyclization with a carboxylic acid derivative or nitrile oxide precursor under acidic or basic conditions to form the oxadiazole ring.
-
-
Final Functionalization:
-
The carbohydrazide group is introduced at position 5 of the oxadiazole ring through condensation reactions or amidation processes.
-
This process is often optimized using catalysts or microwave-assisted synthesis to improve yield and reaction efficiency.
Antimicrobial Activity
Oxadiazoles are well-documented for their antimicrobial properties against bacterial and fungal strains. The presence of the chlorophenoxy group may enhance membrane permeability and disrupt microbial growth.
Anticancer Potential
Similar derivatives have shown cytotoxic effects on cancer cell lines by inducing apoptosis or inhibiting cell proliferation. The carbohydrazide moiety is known to interact with DNA or enzymes crucial for cancer cell survival.
Anti-inflammatory Effects
The compound's heterocyclic core may inhibit enzymes like cyclooxygenase (COX), reducing inflammation.
Antiparasitic Applications
Oxadiazoles have been explored as antiparasitic agents against Trypanosoma cruzi and Leishmania species due to their ability to interfere with parasite metabolism.
Analytical Characterization
To confirm the structure and purity of 3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carbohydrazide, various analytical techniques are employed:
| Technique | Purpose |
|---|---|
| Infrared Spectroscopy (IR) | Identifies functional groups (e.g., C=O stretch for carbohydrazide). |
| Nuclear Magnetic Resonance (NMR) | Determines structural connectivity (e.g., aromatic protons in phenyl group). |
| Mass Spectrometry (MS) | Confirms molecular weight and fragmentation pattern. |
| X-ray Crystallography | Provides detailed three-dimensional structural information when crystalline samples are used. |
Research Findings on Related Compounds
Several studies have highlighted the significance of oxadiazole derivatives in medicinal chemistry:
-
Anticancer Studies:
-
Antimicrobial Properties:
-
Drug Resistance Mitigation:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume